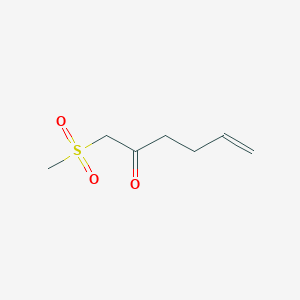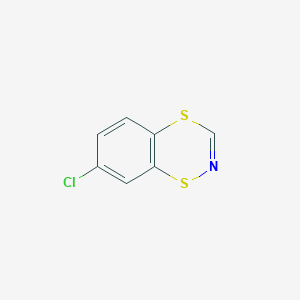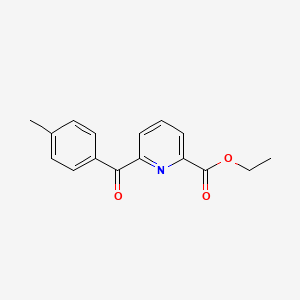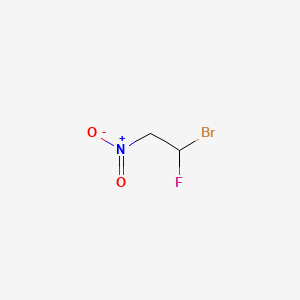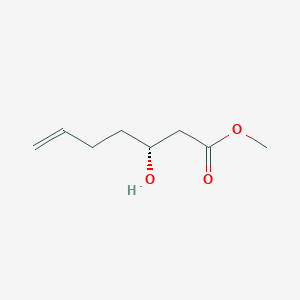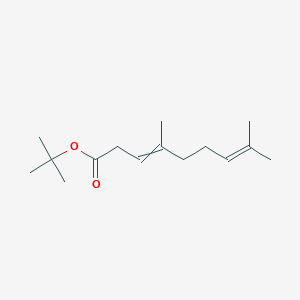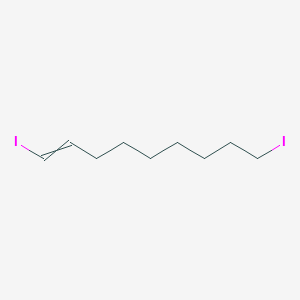
1,9-Diiodonon-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,9-Diiodonon-1-ene is an organic compound with the molecular formula C9H16I2. It consists of a nine-carbon chain with iodine atoms attached to the first and ninth carbon atoms, and a double bond between the first and second carbon atoms.
准备方法
Synthetic Routes and Reaction Conditions
1,9-Diiodonon-1-ene can be synthesized through various methods. One common approach involves the iodination of non-1-ene. The reaction typically requires the presence of iodine (I2) and a suitable catalyst, such as a Lewis acid, to facilitate the addition of iodine atoms to the carbon chain. The reaction conditions often include a solvent like chloroform or carbon tetrachloride and may require heating to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the compound. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the final product .
化学反应分析
Types of Reactions
1,9-Diiodonon-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the compound allows for addition reactions with halogens, hydrogen, and other reagents.
Oxidation and Reduction: The compound can be oxidized to form diiodo alcohols or reduced to form nonane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate the substitution of iodine atoms.
Addition Reactions: Halogens like bromine (Br2) or hydrogen (H2) in the presence of a catalyst (e.g., palladium on carbon) can add across the double bond.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can convert the compound to diiodo alcohols.
Major Products Formed
Substitution: Formation of non-1-ene derivatives with different functional groups.
Addition: Formation of dihaloalkanes or hydrogenated products.
Oxidation: Formation of diiodo alcohols.
科学研究应用
1,9-Diiodonon-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1,9-Diiodonon-1-ene involves its interaction with various molecular targets. The iodine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The double bond allows for addition reactions, which can modify the compound’s structure and properties. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications .
相似化合物的比较
Similar Compounds
1,9-Dibromonon-1-ene: Similar structure with bromine atoms instead of iodine.
1,9-Dichloronon-1-ene: Similar structure with chlorine atoms instead of iodine.
Non-1-ene: The parent hydrocarbon without halogen atoms.
Uniqueness
1,9-Diiodonon-1-ene is unique due to the presence of iodine atoms, which are larger and more polarizable than bromine or chlorine atoms. This results in different reactivity and physical properties, such as higher density and boiling point. The iodine atoms also enhance the compound’s ability to participate in halogen bonding, making it valuable in specific chemical and biological applications .
属性
CAS 编号 |
87462-73-5 |
|---|---|
分子式 |
C9H16I2 |
分子量 |
378.03 g/mol |
IUPAC 名称 |
1,9-diiodonon-1-ene |
InChI |
InChI=1S/C9H16I2/c10-8-6-4-2-1-3-5-7-9-11/h6,8H,1-5,7,9H2 |
InChI 键 |
PAMLNVVCRHKETD-UHFFFAOYSA-N |
规范 SMILES |
C(CCCC=CI)CCCI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


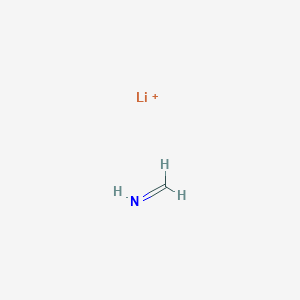
![1-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]methanimine](/img/structure/B14408332.png)
![Silane, trimethyl[(2-methylphenyl)methoxy]-](/img/structure/B14408338.png)
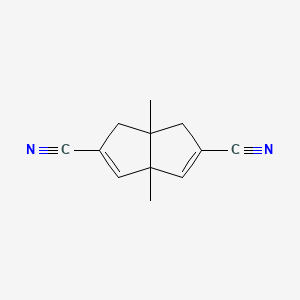
![5'-S-[2-(Dimethylamino)ethyl]-5'-thioadenosine](/img/structure/B14408346.png)
![9,10-Anthracenedione, 3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxy-](/img/structure/B14408351.png)
![8-[(2-Ethynyl-5-methoxyphenyl)methoxy]-2-methyloct-1-EN-6-YN-3-one](/img/structure/B14408354.png)
![Benzenamine, N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14408369.png)
